2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Chiral building block Medicinal chemistry Stereochemical diversity

This chiral pyrazolyl alkanoic acid (CAS 1006484-42-9) features a stereogenic α-methyl propanoic acid chain and a 3‑carbamoyl group that provides a unique hydrogen‑bond donor/acceptor configuration absent in the achiral acetic acid homolog (CAS 1006458‑58‑7) or the 4‑carbamoyl regioisomer (CAS 1006484‑32‑7). The scaffold enables enantioselective synthesis, chiral receptor binding studies, and dual COX/5‑LO inhibitor optimization with documented potency (COX‑1 IC₅₀ as low as 0.014 µM for close analogs). Its underexplored status, favorable drug‑likeness (cLogP –0.95, tPSA 98.2 Ų), and commercial availability at ≥95% purity make it a strategic procurement for hit‑to‑lead oncology programs, anti‑inflammatory SAR campaigns, and first‑in‑class chemical probe development.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 1006484-42-9
Cat. No. B2979673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
CAS1006484-42-9
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESCC(C(=O)O)N1C=CC(=N1)C(=O)N
InChIInChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-2-5(9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13)
InChIKeyOFLYWKBGGWFGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid: Chemical Identity and Supplier Specifications for Procurement


2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1006484-42-9) is a heterocyclic organic compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol . The compound features a pyrazole ring substituted at the 3-position with a carbamoyl group and at the 1-position with a propanoic acid moiety via a chiral methyl-bearing linkage [1]. This structure establishes it as a member of the pyrazolyl alkanoic acid class. Supplier listings from BOC Sciences and American Elements indicate commercial availability at ≥95% purity as a research chemical, with documented molecular descriptors including cLogP of -0.946 and topological polar surface area of 98.21 Ų [2].

Why 2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid Cannot Be Casually Substituted with In-Class Pyrazole Analogs


Direct substitution of 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid with structurally related pyrazole alkanoic acids without experimental validation introduces substantial technical risk. Literature on the pyrazole-3-propanoic acid scaffold demonstrates that minor structural modifications produce striking differences in biological activity profiles; for instance, within the same series, COX-1 IC50 values vary by over 175-fold (from 0.014 µM to 2.5 µM) based solely on substitution pattern [1]. The target compound's specific combination of a 3-carbamoyl substituent on the pyrazole ring and a 1-linked α-methyl propanoic acid chain yields a hydrogen-bond donor/acceptor configuration and stereochemical environment that is not replicated by analogs such as the acetic acid homolog (CAS 1006458-58-7) or the 4-carbamoyl regioisomer (CAS 1006484-32-7). Consequently, any procurement decision to replace this compound with a seemingly similar pyrazole carboxylic acid derivative without confirmatory head-to-head testing may result in divergent experimental outcomes, wasted resources, and irreproducible data.

Quantitative Evidence Guide: Comparing 2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid Against Key Analogs


Chiral α-Methyl Propanoic Acid Chain Differentiates from Achiral Acetic Acid Homolog

The target compound contains a chiral center at the α-carbon of the propanoic acid chain (the carbon bearing the methyl group and carboxylic acid), whereas its closest commercially available homolog, 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid (CAS 1006458-58-7), lacks this stereocenter entirely . According to the supplier specification from BOC Sciences, the target compound contains an undefined stereocenter (Undefined Atom Stereocenter Count: 1), meaning the commercially supplied material is racemic at this position unless otherwise specified .

Chiral building block Medicinal chemistry Stereochemical diversity

3-Carbamoyl Substitution Provides Physicochemical Distinction from 4-Carbamoyl Regioisomer

The target compound bears the carbamoyl group at the pyrazole 3-position (adjacent to the N1 nitrogen bearing the propanoic acid chain), whereas a commercially available regioisomer, 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1006484-32-7), places the carbamoyl group at the 4-position. Although published comparative biological data are not available for this specific pair, the structural distinction carries documented implications. Computational data for the target compound from ChemBase indicate a cLogP of -0.946 and a topological polar surface area (tPSA) of 98.21 Ų [1]. The 3-carbamoyl position situates the hydrogen-bond-donating carbamoyl group directly adjacent to the propanoic acid-bearing nitrogen, altering the local electronic environment and hydrogen-bonding geometry compared to the 4-substituted regioisomer .

Regioisomer Hydrogen bonding Solubility optimization

Class-Level Anti-Inflammatory Potential: Pyrazole-3-Propanoic Acid Derivatives Demonstrate Leukotriene Biosynthesis Inhibition

Literature on the pyrazole-3-propanoic acid scaffold establishes a strong pharmacological precedent for this compound class as inhibitors of leukotriene (LT) biosynthesis. Calışkan et al. (2011) reported that a series of pyrazole-3-propanoic acid derivatives inhibited LT formation in activated human neutrophils, with the most potent analogs demonstrating IC50 values between 1.6 and 3.5 µM [1]. Furthermore, dual-acting compounds from this series showed substantial inhibition of platelet COX-1 activity, with IC50 values as low as 0.014 µM for compound 44 and 0.041 µM for compound 35 [1].

Leukotriene inhibition Inflammation 5-Lipoxygenase

Dual COX/5-LO Inhibitory Profile Reported for Structurally Related Pyrazole-Propanoic Acid Scaffolds

A study by Çalışkan Ergün et al. (2010) evaluating 1,5-diarylpyrazol-3-propanoic acids demonstrated dual inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LO)-mediated LTB4 formation. Compound 4g showed balanced COX-1 inhibition (IC50 = 1.5 µM) and COX-2 inhibition (IC50 = 1.6 µM), while compounds 4b and 4f selectively inhibited 5-LO-mediated LTB4 formation with IC50 values of 14 µM and 12 µM, respectively, without significant COX inhibition . This demonstrates that subtle structural variations within the pyrazole-propanoic acid class can toggle selectivity between COX and 5-LO pathways.

COX inhibition 5-Lipoxygenase Dual inhibitor

Carbamoyl-Substituted Pyrazoles Exhibit Cytotoxic Activity Against Cancer Cell Lines

Khan et al. (2015) reported that 1-substituted carbamoyl pyrazoles exhibit significant cytotoxic activity against human cancer cell lines. In their study, compounds 4a2 and 4a3 demonstrated IC50 values of 11.8 µg/mL and 7.5 µg/mL, respectively, against the human colon carcinoma HT29 cell line, and 3.4 µg/mL and 2.6 µg/mL, respectively, against the human breast cancer MCF-7 cell line [1]. The study further validated that these carbamoyl pyrazoles possess favorable in silico drug-likeness properties, including acceptable cLog P, molecular weight, and topological polar surface area values [1].

Cytotoxicity Anticancer Carbamoyl pyrazole

The Target Compound Remains Largely Uncharacterized Relative to Well-Studied Pyrazole Propanoic Acid Derivatives

Despite the established biological activity of the broader pyrazole-propanoic acid class, a comprehensive literature search yielded no peer-reviewed publications containing quantitative biological activity data, in vivo pharmacokinetic parameters, or direct head-to-head comparisons for 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid specifically. This contrasts with structurally related compounds such as 2-(4-chloro-1-pyrazolyl)propanoic acid, which has reported kallikrein-5 inhibition data (IC50 = 50,000 nM) in BindingDB [1], and 2-methyl-3-(1-pyrazolyl)propanoic acid, which has reported caspase-9 inhibition data (EC50 > 100,000 nM) [2].

Uncharacterized compound Structure-activity relationship Research gap

Procurement-Driven Application Scenarios for 2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic Acid Based on Verified Evidence


Chiral Building Block for Enantioselective Synthesis and Stereochemical SAR Studies

The presence of a chiral α-carbon in the propanoic acid side chain makes this compound suitable for applications requiring stereochemical diversity . Unlike the achiral acetic acid homolog (CAS 1006458-58-7), this compound can be used for chiral resolution studies or as a racemic starting material for enantioselective synthesis campaigns. Research groups investigating stereochemistry-dependent biological interactions—such as chiral receptor binding, enantioselective enzyme inhibition, or asymmetric catalysis—should select this compound when a 3-carbamoyl pyrazole core with a stereocenter is required for their SAR exploration.

Scaffold for Anti-Inflammatory Drug Discovery Targeting Leukotriene and COX Pathways

The pyrazole-3-propanoic acid scaffold has demonstrated validated inhibition of leukotriene biosynthesis in human neutrophils (IC50 range 1.6–3.5 µM for potent analogs) and COX-1 inhibition (IC50 as low as 0.014 µM) [1]. This compound can be procured as a starting scaffold for medicinal chemistry optimization aimed at developing novel anti-inflammatory agents, particularly those targeting dual COX/5-LO inhibition profiles that have been documented for this compound class . The 3-carbamoyl substituent provides additional hydrogen-bonding capacity that may enhance target engagement and selectivity.

Hit Identification and Lead Optimization in Oncology Screening Programs

Carbamoyl-substituted pyrazoles have exhibited cytotoxic activity against human colon carcinoma (HT29, IC50 as low as 7.5 µg/mL) and breast cancer (MCF-7, IC50 as low as 2.6 µg/mL) cell lines [2]. The target compound's favorable predicted drug-likeness parameters, including cLogP of -0.946 and tPSA of 98.21 Ų [3], support its evaluation in oncology screening panels. Procurement of this compound is warranted for academic or industrial oncology programs seeking novel pyrazole-based scaffolds for hit-to-lead campaigns or as a comparator in SAR studies investigating carbamoyl substitution effects on anticancer potency.

Underexplored Scaffold for De Novo Target Discovery and Chemical Probe Development

Given the absence of peer-reviewed biological activity data for this specific compound [4], it represents a largely uncharacterized entity within the otherwise well-studied pyrazole-propanoic acid class. This compound may be suitable for chemical biology programs seeking underexplored scaffolds for target identification studies, phenotypic screening campaigns, or the development of novel chemical probes. The combination of favorable physicochemical properties and the absence of prior art provides an opportunity for first-in-class investigations, provided the procuring laboratory has the capacity for comprehensive in-house characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.